The compound is classified as a triazole derivative, specifically containing an imidazole ring and a furan moiety. Its IUPAC name is methyl 5-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanylmethyl]furan-2-carboxylate. The molecular formula is with a molecular weight of approximately 356.4 g/mol .
The synthesis of methyl 5-(((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)methyl)furan-2-carboxylate typically involves multi-step organic reactions.
These steps require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
The molecular structure of methyl 5-(((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)methyl)furan-2-carboxylate includes:
The compound features:
COC(=O)C1=CC=C(O1)CSC2=NN=C3N2CCN3C4=CC=CC=C4
.This structural complexity suggests significant potential for interactions with biological targets.
Methyl 5-(((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)methyl)furan-2-carboxylate can participate in various chemical reactions:
These reactions underline the compound's versatility in synthetic organic chemistry.
The mechanism of action of methyl 5-(((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)methyl)furan-2-carboxylate is not extensively documented but can be inferred based on its structural features:
Further pharmacological studies are required to elucidate specific mechanisms related to this compound.
The physical and chemical properties of methyl 5-(((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)methyl)furan-2-carboxylate include:
Methyl 5-(((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-y)thio)methyl)furan-2-carboxylate has potential applications in several scientific fields:
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: 54986-75-3